molecular formula C23H26N4O4 B10992600 N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10992600
M. Wt: 422.5 g/mol
InChI Key: XBAXJPWDFIUJPV-UHFFFAOYSA-N
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Description

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, and a carboxamide group. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine is reacted with an aldehyde or ketone.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the beta-carboline core with 2,5-dimethoxyaniline under appropriate conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate product with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and signaling pathways.

    Medicine: Research has explored its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of functional groups and its beta-carboline core structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H26N4O4/c1-30-15-7-8-21(31-2)19(13-15)26-22(28)9-11-24-23(29)27-12-10-17-16-5-3-4-6-18(16)25-20(17)14-27/h3-8,13,25H,9-12,14H2,1-2H3,(H,24,29)(H,26,28)

InChI Key

XBAXJPWDFIUJPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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